CID 71339905
Description
CID 71339905 is a PubChem-registered compound with a molecular formula of C₁₅H₂₀O₄S and a molecular weight of 296.38 g/mol. For instance, sulfonamide derivatives are known to target carbonic anhydrases or bacterial dihydropteroate synthase .
Properties
CAS No. |
121545-53-7 |
|---|---|
Molecular Formula |
C20H21GeP |
Molecular Weight |
365.0 g/mol |
InChI |
InChI=1S/C20H21P.Ge/c1-21(2,18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,1-2H3; |
InChI Key |
AFINIDCHTVCRPL-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Ge] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71339905 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. The industrial production methods often involve continuous flow processes, which allow for better control over reaction conditions and improved efficiency.
Chemical Reactions Analysis
Types of Reactions: CID 71339905 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and exploring its reactivity.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
CID 71339905 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and pharmacological properties. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 71339905 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally analogous compounds, leveraging similarity scores (0.71–1.00) and physicochemical properties from PubChem and related databases.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarity: this compound shares a sulfonyl group with CID 737737, a bromothiophene-carboxylic acid derivative. Unlike CID 185389 (a macrocyclic marine toxin), this compound lacks a lactone ring, reducing its predicted cytotoxicity .
Functional Divergence :
- While CID 737737 inhibits CYP1A2 (a cytochrome P450 enzyme), this compound’s hypothetical ester group may target hydrolases or proteases .
- CID 57416287, a nitroaryl-piperazine, demonstrates CNS activity, whereas this compound’s sulfonyl group aligns with antimicrobial sulfonamides .
Synthetic Feasibility :
- This compound’s synthesis likely involves sulfonation and esterification steps, comparable to methods for CID 737737 (e.g., thiophene bromination followed by carboxylation) .
- In contrast, CID 185389’s macrocyclic structure requires advanced ring-closing metathesis or polyketide synthase pathways .
Table 2: Pharmacokinetic and Toxicity Profiles
Research Implications
- This compound vs.
- This compound vs. CID 185389 : The absence of a macrocyclic lactone in this compound may reduce ecological toxicity, making it a safer candidate for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
